STF-083010

Descripción general

Descripción

STF-083010 es un compuesto químico conocido por su función como inhibidor específico de la actividad endonucleasa de la enzima 1 alfa que requiere inositol (IRE1α). Se utiliza principalmente en la investigación científica para estudiar la respuesta a proteínas desplegadas (UPR) y sus implicaciones en diversas enfermedades, incluido el cáncer y los trastornos metabólicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

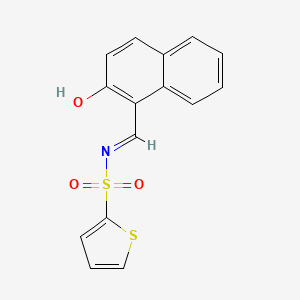

STF-083010 se sintetiza mediante una serie de reacciones químicas que implican la condensación de 2-hidroxi-1-naftaldheído con 2-tiofenosulfonamida. La reacción generalmente ocurre en presencia de una base, como el hidróxido de sodio, y un solvente orgánico como el dimetilsulfóxido (DMSO). El producto se purifica posteriormente mediante técnicas de recristalización o cromatografía .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación bajo condiciones controladas para garantizar una alta pureza y consistencia. El proceso implica escalar la ruta sintética utilizada en entornos de laboratorio, con pasos adicionales para el control y aseguramiento de la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

STF-083010 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando sus propiedades químicas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

STF-083010 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar las propiedades químicas y las reacciones de los inhibidores de IRE1α.

Biología: El compuesto se emplea para investigar el papel de la UPR en las respuestas al estrés celular.

Medicina: This compound se utiliza en la investigación del cáncer para explorar su potencial como agente terapéutico, particularmente en el cáncer de mama y el mieloma múltiple

Industria: La capacidad del compuesto para inhibir la actividad endonucleasa de IRE1α lo hace valioso en el desarrollo de nuevos medicamentos y estrategias terapéuticas

Mecanismo De Acción

STF-083010 ejerce sus efectos inhibiendo específicamente la actividad endonucleasa de IRE1α sin afectar su actividad quinasa. Esta inhibición bloquea el empalme del ARN mensajero de la proteína de unión a la caja X (XBP1), evitando el inicio de la UPR prolongada. Al hacerlo, this compound reduce la expresión de genes sensibles a la UPR y mitiga las respuestas al estrés celular .

Comparación Con Compuestos Similares

Compuestos similares

4μ8C: Otro inhibidor de IRE1α que bloquea tanto la actividad endonucleasa como la quinasa.

MKC-3946: Inhibe la actividad endonucleasa de IRE1α y se utiliza en la investigación del cáncer.

Toyocamycin: Un producto natural que inhibe la actividad endonucleasa de IRE1α

Singularidad

STF-083010 es único en su inhibición selectiva de la actividad endonucleasa de IRE1α sin afectar la actividad quinasa. Esta especificidad lo convierte en una herramienta valiosa para estudiar la UPR y su papel en diversas enfermedades, proporcionando información que otros inhibidores pueden no ofrecer .

Actividad Biológica

STF-083010 is a novel small-molecule inhibitor that specifically targets the Ire1α endonuclease, a critical component of the unfolded protein response (UPR) pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly multiple myeloma (MM) and breast cancer. This article elaborates on the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for cancer therapy.

This compound selectively inhibits the endonuclease activity of Ire1α without affecting its kinase activity. This selective inhibition is crucial as it disrupts the splicing of X-box binding protein 1 (XBP1), a transcription factor that plays a significant role in cell survival and proliferation under stress conditions. The inhibition of XBP1 splicing leads to decreased levels of the active form of XBP1 (sXBP1), which is associated with tumor growth and survival in several malignancies.

Key Findings on Mechanism:

- Inhibition of XBP1 Splicing : this compound effectively blocked XBP1 splicing induced by various ER stressors, including thapsigargin and tunicamycin, in human MM cells (RPMI 8226) .

- Selective Cytotoxicity : The compound demonstrated preferential toxicity towards CD138+ MM cells compared to other immune cell populations .

Multiple Myeloma

In studies involving human MM xenografts, this compound exhibited significant antitumor activity. When administered intraperitoneally, it inhibited tumor growth in mice bearing RPMI 8226 xenografts. The treatment resulted in a marked reduction in tumor size and viability, demonstrating both cytostatic and cytotoxic effects .

Breast Cancer

This compound has also been investigated for its role in reversing drug resistance in breast cancer. In tamoxifen-resistant MCF-7 cell lines, co-treatment with this compound restored sensitivity to tamoxifen. This was evidenced by significant reductions in cell viability when both agents were used together compared to single-agent treatments .

Case Study: Multiple Myeloma

A study reported that this compound treatment led to a significant decrease in XBP1 splicing levels and subsequent tumor growth inhibition in MM models. The compound was administered at doses of 60 mg/kg and 30 mg/kg on specified days, resulting in no observable histological toxicity .

Case Study: Breast Cancer

In another study involving MCF7-TAMR cells, mice treated with both tamoxifen and this compound showed smaller tumors compared to control groups. Tumor growth curves indicated significantly slower progression in the combination treatment group, with enhanced apoptotic markers such as Caspase3 positivity observed .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound across different studies:

Propiedades

Número CAS |

307543-71-1 |

|---|---|

Fórmula molecular |

C15H11NO3S2 |

Peso molecular |

317.4 g/mol |

Nombre IUPAC |

N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide |

InChI |

InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H |

Clave InChI |

TVIVJHZHPKNDAQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

STF-083010; STF 083010; STF083010, IRE1 Inhibitor I |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.